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molecular formula C12H10O3 B1362554 3-Methoxy-2-naphthoic acid CAS No. 883-62-5

3-Methoxy-2-naphthoic acid

Cat. No. B1362554
M. Wt: 202.21 g/mol
InChI Key: RTBQQRFTCVDODF-UHFFFAOYSA-N
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Patent
US04554275

Procedure details

Five grams of 2-hydroxy-3-naphthoic acid was dissolved in 220 ml of dimethyl formamide, 3.74 grams of sodium hydride was added thereto little by little with ice cooling and stirring, then 11.0 grams of methyl iodide was added, and the mixture was stirred at room temperature for twelve hours. The reaction solution was partitioned between benzene and water, the benzene layer was collected, dried over anhydrous magnesium sulfate, the solvent was evaporated therefrom, and the residue was dried. To this were added 10 ml of water, 90 ml of methyl cellosolve and 5.0 grams of potassium hydroxide, the mixture was heated to reflux for forty minutes with stirring, the reaction solution was poured over ice water, the mixture was acidified with diluted hydrochloric acid, and the separated mass was extracted with ethyl acetate. The ethyl acetate extract was dried over anhydrous magnesium sulfate, the solvent was evaporated therefrom, and the residue was crystallized from n-hexane to afford 2-methoxy-3-naphthoic acid. The yield was 4.62 grams.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
3.74 g
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]([C:12]([OH:14])=[O:13])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1.[H-].[Na+].[CH3:17]I>CN(C)C=O>[CH3:17][O:1][C:2]1[C:11]([C:12]([OH:14])=[O:13])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC2=CC=CC=C2C=C1C(=O)O
Name
Quantity
220 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.74 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
11 g
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
little by little with ice cooling and stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for twelve hours
CUSTOM
Type
CUSTOM
Details
The reaction solution was partitioned between benzene and water
CUSTOM
Type
CUSTOM
Details
the benzene layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was dried
ADDITION
Type
ADDITION
Details
To this were added 10 ml of water, 90 ml of methyl cellosolve and 5.0 grams of potassium hydroxide
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for forty minutes
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
the reaction solution was poured over ice water
EXTRACTION
Type
EXTRACTION
Details
the separated mass was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from n-hexane

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=CC=CC=C2C=C1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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